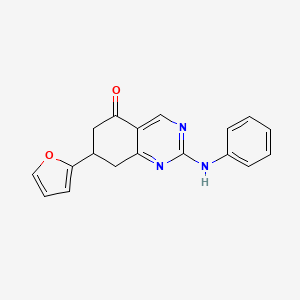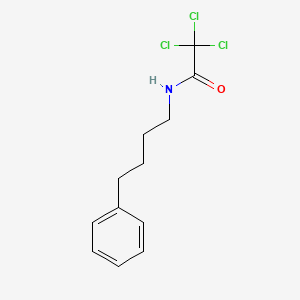
2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide
Übersicht
Beschreibung
2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that belongs to the class of acetamides. It is a potential drug candidate that has been studied for its various pharmacological activities. The compound has been synthesized using various methods and has been tested for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide is not well understood. However, it has been suggested that the compound may exert its pharmacological activities by inhibiting certain enzymes or signaling pathways. For example, it has been reported that the compound may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, leading to its anti-inflammatory and analgesic activities.
Biochemical and Physiological Effects
2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. The compound has been reported to inhibit the growth of cancer cells, including breast cancer cells, through the induction of apoptosis. It has also been shown to have antifungal activity against Candida albicans. In addition, the compound has been reported to have anti-inflammatory and analgesic activities, which may be attributed to its inhibition of COX enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide in lab experiments include its potential as a drug candidate for various pharmacological activities, its availability for purchase, and its relatively low cost. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide. One direction is to further investigate the mechanism of action of the compound and its potential targets. Another direction is to study the compound's pharmacokinetics and toxicity in animal models. Additionally, the compound's potential as a drug candidate for various diseases, including cancer and fungal infections, should be further explored. Finally, the development of new synthetic methods for the compound may also be a direction for future research.
Conclusion
In conclusion, 2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide is a potential drug candidate that has been studied for its various pharmacological activities. The compound has been synthesized using various methods and has been tested for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound as a drug candidate for various diseases.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide has been studied for its various pharmacological activities. The compound has been tested for its anticancer, antifungal, and anti-inflammatory activities. It has also been studied for its potential use as an analgesic and antipyretic agent. The compound has shown promising results in various in vitro and in vivo studies.
Eigenschaften
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-10-3-4-12(18)8-15(10)19-16(20)9-21-13-5-6-14(17)11(2)7-13/h3-8H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUNWXCLFJASPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC(=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-nitrobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4733647.png)

![methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4733669.png)
![2-{5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4733676.png)

![N-(1-phenylethyl)-2-[(6-phenylpyrimidin-4-yl)thio]acetamide](/img/structure/B4733679.png)
![methyl {5-[2-(allyloxy)-5-bromobenzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4733680.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B4733692.png)
![N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4733699.png)
![methyl 3-[({[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4733704.png)
![4-[(4-chlorophenyl)sulfonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4733705.png)
![3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4733725.png)

![N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B4733735.png)